molecular formula C10H14N4S B7642262 5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine

5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B7642262
M. Wt: 222.31 g/mol
InChI Key: VSPVRNGXHYYZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes, such as DNA topoisomerases and dihydrofolate reductase, which are involved in cell proliferation and growth.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth of bacteria and fungi. In addition, it has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in various applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its potential as a herbicide, particularly for use in sustainable agriculture. Additionally, further research is needed to fully understand its mechanism of action and to identify potential applications in other fields, such as materials science.

Synthesis Methods

The synthesis of 5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use as a precursor for the synthesis of metal complexes.

properties

IUPAC Name

5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-3-9-12-13-10(15-9)11-7-8-5-4-6-14(8)2/h4-6H,3,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVRNGXHYYZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NCC2=CC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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